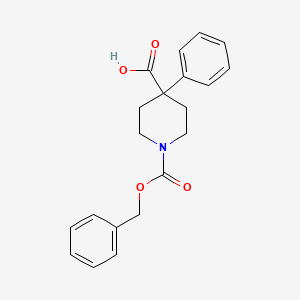

1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

Overview

Description

1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid is a compound that can be categorized within the realm of organic chemistry, specifically under the umbrella of aromatic carboxylic acids and their derivatives. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be extrapolated to understand the compound . For instance, the paper on monocarboxylic acids of the benzene series discusses various derivatives of aromatic carboxylic acids, which share structural similarities with the compound of interest .

Synthesis Analysis

The synthesis of aromatic carboxylic acid derivatives, such as this compound, often involves the functionalization of benzene derivatives or the oxidation of aralkyl alcohols and aldehydes . While the papers provided do not detail the synthesis of this specific compound, they do describe related synthetic methods. For example, the synthesis of 1-acyl-4-benzylpyridinium salts from 1-acyl-4-alkylidene-1,4-dihydropyridines and their subsequent reactions to form carboxylic acid fluorides could offer a parallel to the synthesis of similar acylated piperidine compounds .

Molecular Structure Analysis

The molecular structure of aromatic carboxylic acids and their derivatives is characterized by the presence of a carboxyl group attached to an aromatic ring. The paper on the molecular structure of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid provides detailed information on the characterization of such compounds using techniques like IR, NMR, and X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of aromatic carboxylic acid derivatives is influenced by the presence of substituents on the aromatic ring and the nature of the carboxyl group. The paper discussing 1-acyl-4-benzylpyridinium salts highlights the role of the pyridine moiety in facilitating the synthesis of carboxylic acid fluorides . This suggests that the nitrogen-containing piperidine ring in the compound of interest may also play a role in its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

Aromatic carboxylic acids and their derivatives exhibit a range of physical and chemical properties that are dependent on their molecular structure. The paper on monocarboxylic acids of the benzene series provides a comprehensive review of the properties and derivatives of these compounds . By analogy, this compound would be expected to have properties consistent with its structure, such as solubility, melting point, and reactivity, which could be inferred from related compounds.

Scientific Research Applications

Structural Insights and Synthesis Applications

- The structural analysis of related compounds has shown that the benzyloxycarbonyl group exhibits specific orientations that can influence the molecular assembly and hydrogen bonding patterns in crystals. This insight is critical for designing compounds with desired physical and chemical properties (Silva et al., 2000).

- In the realm of synthesis, the role of benzyloxycarbonyl-protected intermediates is significant for developing novel compounds. For instance, studies on the preparation of specific bicyclic compounds highlight the utility of benzyloxycarbonyl-protected amino acids in complex synthetic routes, underscoring its importance in organic chemistry and drug development processes (Rose et al., 2003).

Material Science and Polymer Research

- The benzyloxycarbonyl group is instrumental in the organo-catalyzed ring-opening polymerization of specific dioxane-diones, leading to the creation of polymers with unique properties. This research contributes to the development of new materials with potential applications in biomedicine and engineering (Thillaye du Boullay et al., 2010).

Advanced Organic Synthesis and Catalysis

- The compound and its derivatives have been explored for their catalytic roles in organic synthesis, such as in the palladium-catalyzed C-H functionalization. This application is pivotal in medicinal chemistry for synthesizing complex molecules efficiently and with high selectivity (Magano et al., 2014).

Fundamental Organic Chemistry Research

- Research into the basic properties of carboxylic acids, including those related to the benzyloxycarbonyl group, provides foundational knowledge that informs a wide range of scientific disciplines, from materials science to biochemistry (Badea & Radu, 2018).

Mechanism of Action

Target of Action

It is known that benzyloxycarbonyl (cbz or z) group is commonly used in organic synthesis for the introduction of the benzyloxycarbonyl protecting group for amines . This suggests that the compound might interact with amines or proteins containing amine groups.

Mode of Action

The benzyloxycarbonyl group is known to suppress the nucleophilic and basic properties of the n lone pair in amines . This could potentially alter the activity of proteins and enzymes that contain these amine groups.

Pharmacokinetics

General principles of pharmacokinetics suggest that these properties would be influenced by factors such as the compound’s chemical structure, its interactions with biological molecules, and the physiological conditions of the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets . .

properties

IUPAC Name |

4-phenyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c22-18(23)20(17-9-5-2-6-10-17)11-13-21(14-12-20)19(24)25-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQLVBPHUSLUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627976 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-phenylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181641-61-2 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-phenylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)